(1R)-2-Anthrylcyclopropylmethylamine
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Overview
Description
(1R)-2-Anthrylcyclopropylmethylamine is a chiral amine compound characterized by the presence of an anthracene moiety attached to a cyclopropylmethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Anthrylcyclopropylmethylamine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the cyclopropanation of an appropriate alkene precursor using diazo compounds, ylides, or carbene intermediates.
Attachment of the Anthracene Moiety: The anthracene group can be introduced via a Friedel-Crafts alkylation reaction, where anthracene reacts with a cyclopropylmethyl halide in the presence of a Lewis acid catalyst.
Amine Functionalization: The final step involves the conversion of the cyclopropylmethyl halide to the corresponding amine through nucleophilic substitution using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Anthrylcyclopropylmethylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Anthracene derivatives with oxidized functional groups.
Reduction: Reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-2-Anthrylcyclopropylmethylamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (1R)-2-Anthrylcyclopropylmethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1R)-2-Phenylcyclopropylmethylamine: Similar structure with a phenyl group instead of an anthracene moiety.
(1R)-2-Naphthylcyclopropylmethylamine: Similar structure with a naphthalene group instead of an anthracene moiety.
Uniqueness
(1R)-2-Anthrylcyclopropylmethylamine is unique due to the presence of the anthracene moiety, which imparts distinct electronic and steric properties compared to its phenyl and naphthyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C18H17N |
---|---|
Molecular Weight |
247.3 g/mol |
IUPAC Name |
(R)-anthracen-2-yl(cyclopropyl)methanamine |
InChI |
InChI=1S/C18H17N/c19-18(12-5-6-12)16-8-7-15-9-13-3-1-2-4-14(13)10-17(15)11-16/h1-4,7-12,18H,5-6,19H2/t18-/m1/s1 |
InChI Key |
SVHKCCRZWPOXFM-GOSISDBHSA-N |
Isomeric SMILES |
C1CC1[C@H](C2=CC3=CC4=CC=CC=C4C=C3C=C2)N |
Canonical SMILES |
C1CC1C(C2=CC3=CC4=CC=CC=C4C=C3C=C2)N |
Origin of Product |
United States |
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